N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Overview
Description
The compound contains an imidazole group, which is a five-membered ring consisting of two nitrogen atoms and three carbon atoms. It also contains an oxazinan ring, which is a six-membered ring with one oxygen atom, one nitrogen atom, and four carbon atoms. The presence of these heterocyclic rings suggests that the compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole and oxazinan rings in separate steps, followed by their connection via an amide linkage. The exact synthetic route would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and oxazinan rings, as well as the amide linkage connecting them. The electronic and steric properties of these groups would likely influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the imidazole and oxazinan rings, as well as the amide linkage. For example, the nitrogen atoms in the imidazole ring might act as nucleophiles in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole and oxazinan rings, as well as the amide linkage. These groups could affect properties such as solubility, melting point, and acidity .Scientific Research Applications
Cytochrome P450 Inhibition
Chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes are critical for understanding drug metabolism and predicting drug-drug interactions. Compounds with imidazole rings, similar to the one mentioned, play a significant role in inhibiting specific CYP isoforms, thus aiding in the phenotyping of drugs by determining their metabolic pathways. These inhibitors are essential for deciphering the involvement of specific CYP isoforms in drug metabolism, which is crucial for drug development and safety assessment (Khojasteh et al., 2011).
Antitumor Activity
Temozolomide, which shares structural similarities with imidazole-containing compounds, demonstrates significant antitumor activity. Its ability to cross the blood-brain barrier and its almost 100% oral bioavailability make it a key subject of study in pediatric cancer treatment, particularly against high-grade gliomas, low-grade gliomas, and medulloblastoma. Research into similar compounds could provide insights into new therapeutic approaches for cancer treatment (Barone et al., 2006).
Biological Potency of Heterocyclic Compounds
Heterocyclic compounds, such as 5-oxo-imidazolone derivatives, are known for their significant biological potency. These compounds are essential for both synthetic and natural products, demonstrating a wide range of biological activities. The review of 5-oxo-imidazolone derivatives outlines various activities reported on the synthesis and biological potencies of these derivatives, showcasing the importance of such molecules in modern drug discovery (Yellasubbaiah et al., 2021).
Corrosion Inhibition
Imidazoline and its derivatives, featuring structures similar to the imidazol segment of the compound , are widely used as effective corrosion inhibitors. Their structural configuration allows for strong adsorption on metal surfaces, providing a protective layer against corrosion. This application is particularly relevant in the petroleum industry, where these compounds contribute to the longevity and safety of infrastructure (Sriplai & Sombatmankhong, 2023).
Antimicrobial Activities
The imidazole ring, a component of the compound , has been utilized in the synthesis of antimicrobial agents such as ketoconazole and clotrimazole. These applications demonstrate the potential of imidazole derivatives in developing new antimicrobial agents to combat microbial resistance, which is a growing concern in public health (American Journal of IT and Applied Sciences Research, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5S/c1-16-12-17(2)20(18(3)13-16)33(30,31)27-9-5-11-32-19(27)14-25-22(29)21(28)24-6-4-8-26-10-7-23-15-26/h7,10,12-13,15,19H,4-6,8-9,11,14H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKCPWRNMAGRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3C=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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